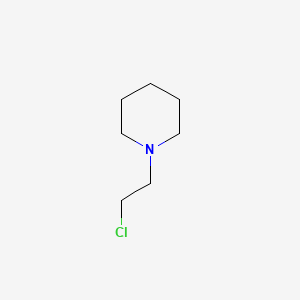

1-(2-Chloroethyl)piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRWEBKEQARBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172922 | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-03-2 | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Research Context of 1 2 Chloroethyl Piperidine

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 1-(2-Chloroethyl)piperidine and its hydrochloride salt are widely utilized as intermediates and catalysts. chembk.comlookchem.com The compound's reactive chloroethyl group allows it to participate in a variety of synthetic pathways, including nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is harnessed to produce a range of chemicals, including dyes and other specialized organic compounds. guidechem.comlookchem.com

The significance of this compound is particularly pronounced in medicinal chemistry and pharmaceutical development. guidechem.com It serves as a crucial starting material or intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). guidechem.comganeshremedies.com Its ability to introduce the piperidine (B6355638) moiety into a larger molecule is highly valued, as the piperidine ring is a common feature in many centrally active drugs, partly due to its potential to cross the blood-brain barrier. ontosight.ai

Key research applications and synthesized drugs include:

APIs for Various Therapies : It is an intermediate in the manufacture of APIs such as Raloxifene, used to prevent and treat osteoporosis and reduce the risk of breast cancer in postmenopausal women. ganeshremedies.com Other APIs synthesized using this intermediate include the antitussive Cloperastine (B1201353), the antispasmodic Fenpiverinium (B1207433) bromide, and the smooth muscle relaxant Pitofenone (B1678488). ganeshremedies.com

Neurological Disorder Research : The piperidine scaffold is instrumental in developing drugs targeting the central nervous system (CNS). ontosight.aiontosight.ai

Sickle-Cell Hemoglobin Inhibition : Research has highlighted the role of this compound hydrochloride in inhibiting the aggregation of sickle-cell hemoglobin, making it a valuable biochemical tool for studying and potentially developing treatments for sickle-cell disease. innospk.com

Anticancer Agent Development : Derivatives have been investigated for their potential in cancer therapies. The chloroethyl moiety is known for its ability to alkylate DNA, which can induce cytotoxic effects in rapidly dividing cancer cells. smolecule.com

Table 2: Examples of Active Pharmaceutical Ingredients (APIs) Synthesized from this compound Hydrochloride

| API | Therapeutic Class | Source(s) |

|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | ganeshremedies.com |

| Cloperastine | Antitussive (Cough Suppressant) | ganeshremedies.com |

| Fenpiverinium bromide | Anticholinergic / Antispasmodic | ganeshremedies.com |

| Pitofenone | Antispasmodic | ganeshremedies.com |

Role as a Privileged Scaffold and Precursor in Complex Chemical Entity Synthesis

The piperidine ring contained within this compound is considered a "privileged scaffold" in medicinal chemistry. nih.govsemanticscholar.orgunife.it A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. unife.it The piperidine ring's prevalence in over twenty classes of pharmaceuticals underscores its importance. researchgate.net

As a precursor, this compound provides a reliable method for incorporating this privileged piperidine structure. Its utility is demonstrated in the synthesis of diverse and complex chemical entities:

Phencyclidine (PCP) and Analogs : this compound is a known precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic. researchgate.netnih.gov The synthesis often involves the reaction of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) with a Grignard reagent, with the piperidine component originating from precursors like this compound. researchgate.netacs.org

SHIP2 Inhibitors : In a project to develop new insulin-sensitizing agents, researchers used this compound hydrochloride to alkylate a 6-hydroxybenzofuranone intermediate. nih.gov This reaction was a key step in creating a series of aurone-based compounds that act as inhibitors of the SHIP2 protein, a target for diabetes treatment. nih.gov

Metal Complexes for DNA Binding : The compound has been used to functionalize salophen ligands to create novel metal complexes with copper(II), nickel(II), platinum(II), and zinc(II). uniroma1.it The introduction of the ethyl piperidine group increases the water solubility of these complexes and enhances their affinity for DNA, a property being explored for therapeutic applications. uniroma1.it

Telluroether Ligands : It serves as a reactant with nucleophiles like aryl telluorolates to form telluroether ligands. rsc.org These ligands are then used to create novel rhodium(III) and palladium(II) complexes with potential catalytic or material science applications. rsc.org

Table 3: Synthesis of Complex Chemical Entities from this compound

| Precursor | Reaction Type | Resulting Complex Entity | Research Application | Source(s) |

|---|---|---|---|---|

| This compound HCl | Alkylation | Aurone-based SHIP2 inhibitors | Diabetes, Metabolic Disorders | nih.gov |

| This compound | Precursor Synthesis | Phencyclidine (PCP) and analogs | Neuroscience Research | researchgate.netacs.org |

| This compound HCl | Ligand Functionalization | Metal Salophen Complexes | DNA Binding Agents | uniroma1.it |

Historical Trajectory and Evolution of Research on Piperidine Derivatives

The study of piperidine derivatives is deeply rooted in the history of organic and medicinal chemistry. nih.gov Piperidine itself was named after the Latin word piper, for pepper, as it is found in alkaloids present in black pepper plants. ijnrd.org

The evolution of research on these compounds can be traced through several key developments:

Early Synthetic Methods : Chemists have utilized hydrogenation reactions to convert pyridines into piperidines since the 19th century. nih.gov This fundamental process remains a cornerstone of piperidine synthesis, although it often requires harsh conditions. Over the decades, significant research has focused on developing more efficient, cost-effective, and stereoselective methods for creating substituted piperidines. nih.govorganic-chemistry.org

Emergence as Pharmacophores : Throughout the 20th century, the piperidine ring became recognized as a key pharmacophore. The synthesis of phencyclidine (PCP) in the 1950s as an anesthetic, despite its later discontinuation for human use due to severe side effects, highlighted the potent central nervous system activity of piperidine derivatives. acs.orgsolubilityofthings.com

Modern Therapeutic Applications : Today, piperidine derivatives are integral to numerous classes of pharmaceuticals, including antipsychotics, opioids, antihistamines, and anti-cancer agents. researchgate.netijnrd.orgbenthamdirect.com The development of drugs like donepezil (B133215) for Alzheimer's disease and voglibose (B1684032) for diabetes showcases the therapeutic diversity of this compound class. ijnrd.org The continuous research into the structure-activity relationships (SAR) of piperidine and piperazine (B1678402) derivatives helps scientists design new potential lead compounds with improved efficacy and fewer side effects. benthamdirect.com The vast number of publications on piperidine-related compounds in recent years confirms that the development of novel synthetic routes and applications remains a vibrant and important area of modern chemical research. nih.gov

Synthetic Methodologies and Chemical Transformations Involving 1 2 Chloroethyl Piperidine

Established Synthetic Routes for the Preparation of 1-(2-Chloroethyl)piperidine

The synthesis of this compound, often handled and prepared as its more stable hydrochloride salt, can be achieved through several established chemical pathways.

Classical Approaches and Optimized Reaction Conditions

The classical and most frequently cited method for preparing this compound hydrochloride involves a two-step process starting from piperidine (B6355638). google.com

Hydroxyethylation: The first step is the reaction of piperidine with ethylene (B1197577) chlorohydrin to produce N-(2-hydroxyethyl)piperidine. This intermediate is typically isolated and purified by distillation.

Chlorination: The resulting alcohol is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, yielding the desired product. google.com

An alternative approach involves the reaction of piperidine with epichlorohydrin (B41342). nbinno.com This method also proceeds through a hydroxy intermediate before subsequent conversion to the chloroethyl derivative.

A significant optimization of the classical route involves a one-pot synthesis that avoids the isolation of the intermediate N-(2-hydroxyethyl)piperidine. In this improved process, the reaction of piperidine with ethylene chlorohydrin is performed in an inert aromatic solvent, such as toluene (B28343). After the initial hydroxyethylation is complete, the reaction mixture is diluted, and thionyl chloride is added directly to carry out the chlorination step in the same reaction vessel. google.com This streamlined approach is more efficient and technologically advantageous for larger-scale production. google.com

| Reaction Step | Reagents | Solvent | Temperature (°C) | Key Feature |

| Two-Step: Step 1 | Piperidine, Ethylene Chlorohydrin | N/A | Varies | Isolation of hydroxyethyl (B10761427) intermediate |

| Two-Step: Step 2 | N-(2-hydroxyethyl)piperidine, Thionyl Chloride | N/A | Varies | Chlorination of isolated alcohol |

| One-Pot Method | Piperidine, Ethylene Chlorohydrin, Thionyl Chloride | Toluene | 70-85 | No isolation of intermediate |

| Alternative Route | Piperidine, Epichlorohydrin | N/A | Varies | Utilizes epichlorohydrin as starting material nbinno.com |

Yield Optimization and Purity Considerations in Laboratory and Industrial Scale Synthesis

For both laboratory and industrial production, achieving high yield and purity is critical, especially since the compound is a pharmaceutical intermediate. sdfine.com The one-pot synthesis in toluene has been shown to be a technologically favorable method, improving upon a previously described one-step synthesis in chloroform (B151607) that resulted in a low yield of only 28%. google.com

In the optimized one-pot process, the final product, this compound hydrochloride, conveniently crystallizes directly from the reaction mixture upon cooling. google.com This precipitation facilitates its isolation and initial purification. Further purification can be achieved by recrystallization. On an industrial scale, manufacturing processes are conducted under highly controlled conditions to ensure the final product meets stringent purity specifications required for API synthesis. nbinno.com Standard quality control for the hydrochloride salt includes assays for purity (typically 98.0-102.0%), melting point (228-232°C), and ionic chloride content. sdfine.com

Strategic Utilization of this compound as a Key Synthetic Intermediate

The primary role of this compound in organic synthesis is as an alkylating agent. The electron-withdrawing nature of the adjacent piperidine nitrogen activates the carbon-chlorine bond, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The chloroethyl moiety of this compound readily participates in nucleophilic substitution reactions, providing a straightforward method for introducing the 2-(piperidin-1-yl)ethyl group onto a wide range of substrates.

A major application of this compound is in the synthesis of pharmaceuticals where a 2-(piperidin-1-yl)ethoxy side chain is a key structural feature. This is accomplished by reacting it with a nucleophile, typically an alcohol or a phenol, in the presence of a base. This reaction is a cornerstone in the synthesis of several notable drugs. ganeshremedies.com

Raloxifene: In one synthetic route for the osteoporosis drug Raloxifene, this compound is condensed with a substituted methyl benzoate (B1203000) derivative containing a phenolic hydroxyl group. The reaction is carried out using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). newdrugapprovals.org

Cloperastine (B1201353): The antitussive agent Cloperastine is synthesized via the etherification of 4-chlorobenzhydrol (B192747) with this compound. smolecule.comgoogle.com One patented method describes carrying out this nucleophilic substitution in dichloromethane (B109758) with triethylamine (B128534) as the base. google.com The reaction proceeds by the alkoxide, formed from the deprotonation of 4-chlorobenzhydrol, attacking the electrophilic carbon of the chloroethyl group. google.com

The table below summarizes examples of such alkylation reactions.

| Target Molecule | Nucleophile | Base | Solvent | Reference |

| Raloxifene Intermediate | 3,5-dibromo-4-hydroxybenzoic acid methyl ester | K₂CO₃ | DMF | newdrugapprovals.org |

| Cloperastine | 4-chlorobenzhydrol | Triethylamine | Dichloromethane | google.com |

Beyond simple alkylation, the reactive nature of the chloroethyl group can be exploited in intramolecular reactions to construct more complex, fused, or bridged heterocyclic systems. In these strategies, a molecule containing a piperidine ring is first functionalized to include both the 2-chloroethyl group and a tethered nucleophile. A subsequent intramolecular nucleophilic substitution then forms a new ring.

A key example of this strategy is found in a synthetic pathway for Umeclidinium bromide. google.com In this process, a precursor, ethyl this compound-4-carboxylate, is treated with a strong base like lithium diisopropylamide (LDA). This base promotes an intramolecular cyclization, where the enolate formed attacks the electrophilic carbon of the chloroethyl group. This reaction forges a new carbon-carbon bond, resulting in the formation of a bicyclic quinuclidine (B89598) ring system (an ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate), which is a core structure of the final drug. google.com

Quantum-chemical studies have also explored the potential for base-induced intramolecular reactions of N-chlorinated piperidine derivatives, which can lead to the formation of fused ring systems such as oxazinanes through intramolecular substitution. uni-muenchen.de These findings support the principle of using appropriately substituted chloroethyl piperidines as precursors for complex heterocyclic frameworks.

Applications in Medicinal Chemistry and Biological Sciences

Antineoplastic and Anticancer Research

The quest for more effective and selective anticancer agents has led to the investigation of various chemical entities, including derivatives of 1-(2-Chloroethyl)piperidine. These compounds have shown promise in preclinical studies, primarily through their ability to interfere with DNA replication and induce programmed cell death in cancer cells.

Development of this compound-derived Nitrosourea Compounds

A significant area of research has been the incorporation of the this compound moiety into nitrosourea-based compounds. Nitrosoureas are a class of chemotherapy agents known for their alkylating and cross-linking effects on DNA. The development of these hybrid molecules aims to enhance their cytotoxic potential and improve their pharmacological profiles. For instance, various 2-chloroethylnitrosourea compounds with substituted naphthalimide moieties have been synthesized and evaluated for their antitumor properties.

Mechanistic Studies of DNA Alkylation and Cross-linking Properties

The primary mechanism of action for this compound-derived nitrosoureas involves the alkylation of DNA. The 2-chloroethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This initial alkylation event can be followed by an intramolecular cyclization and subsequent reaction with another DNA base on the opposite strand, leading to the formation of interstrand cross-links. These cross-links are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. This ultimately disrupts the integrity of the cancer cell's genome and triggers cell death pathways.

Induction of Apoptosis in Malignant Cell Lines

A crucial outcome of the DNA damage induced by this compound-derived compounds is the activation of apoptotic pathways in cancer cells. Apoptosis, or programmed cell death, is a natural and orderly process of cell elimination that is often dysregulated in cancer. Studies on 2-chloroethylnitrosourea derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. For example, in Sarcoma-180 (S-180) cells, these compounds have been shown to trigger apoptosis, as confirmed by Annexin V-Propidium Iodide (PI) staining. nih.gov The combination of 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) with other agents has also been shown to synergistically increase apoptosis in colon cancer cells. nih.gov This induction of apoptosis is a key factor in the anticancer efficacy of these compounds.

Antimicrobial and Antifungal Investigations

In addition to their anticancer potential, derivatives of this compound have been explored for their ability to combat microbial and fungal infections. The piperidine (B6355638) nucleus is a common feature in many antimicrobial agents, and its modification with the reactive chloroethyl group has led to the development of compounds with notable efficacy.

Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, Proteus vulgaris)

Derivatives of this compound have demonstrated activity against a range of bacterial pathogens. For instance, novel naphthyloxy and naphthylphenoxy derivatives synthesized from this compound hydrochloride have been evaluated for their antibacterial properties. One of these derivatives exhibited minor activity against Proteus vulgaris. In the broader context of piperidine derivatives, various synthesized compounds have shown pronounced antimicrobial activity against pathogenic bacteria including Staphylococcus aureus.

| Derivative Type | Bacterial Strain | Activity |

| Naphthyloxy derivative of this compound | Proteus vulgaris | Minor |

| Various piperidine derivatives | Staphylococcus aureus | Pronounced |

Evaluation of Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. Piperidine-based compounds, in general, have been shown to possess significant antifungal properties. For example, piperazine (B1678402) derivatives, which share structural similarities with piperidine compounds, have been screened for their antifungal activity against various fungal species, including Candida albicans and Aspergillus niger, with many showing significant effects. researchgate.net Furthermore, thiazolidinone derivatives incorporating a piperidine moiety have been evaluated against a panel of fungi, with some compounds exhibiting activity comparable to or even exceeding that of the standard antifungal drug fluconazole (B54011) against certain yeasts. nih.gov Surfactant-like piperidine derivatives have also demonstrated high antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net Chalcone derivatives containing a piperidine moiety have also shown exceptional antifungal activities against a range of fungi. nih.gov

| Derivative Class | Fungal Species | Notable Activity |

| Piperazine derivatives | Candida albicans, Aspergillus niger | Significant |

| Thiazolidinone derivatives | Rhodotorula sp. | More active than fluconazole |

| Piperidine-based surfactants | Candida albicans, Cryptococcus neoformans | High |

| Chalcone derivatives | Various fungi | Exceptional |

Neurological and Central Nervous System (CNS) Related Pharmacological Studies

The inherent structure of this compound has made it a valuable precursor for compounds designed to interact with various components of the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, and the chloroethyl group allows for its convenient incorporation into larger molecular frameworks.

The piperidine ring is a well-established pharmacophore in the design of both anticholinergic and antihistaminic agents. This compound serves as a key intermediate in the synthesis of more complex piperazine derivatives that exhibit these properties. For instance, it can be reacted with other cyclic amines, like 1-ethoxycarbonylpiperazine, to create molecules with potential dual anticholinergic and antihistaminic activity . The incorporation of the 2-(piperidin-1-yl)ethyl moiety, derived from this compound, is a strategic approach to developing compounds that can modulate the effects of acetylcholine (B1216132) and histamine (B1213489), which are crucial neurotransmitters in the CNS and peripheral nervous system wikipedia.org.

The versatility of the this compound structure is further demonstrated in its application for creating modulators of specific neuronal receptors.

NK(1) Receptor Antagonism : Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in nausea, vomiting, and pain pathways sdfine.comresearchgate.netnih.govnih.gov. Research into novel NK1 receptor antagonists has involved the synthesis of complex piperidine derivatives. For example, (+/-)-1-Acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines have been prepared and shown to possess potent NK1 receptor antagonistic activity medchemexpress.com. These compounds were found to inhibit substance P-induced contractions in guinea pig ileum with very low IC50 values, demonstrating the importance of the substituted piperidine structure in achieving high-affinity binding to the NK1 receptor medchemexpress.com.

NMDA Receptor Modulation : The N-methyl-D-aspartate (NMDA) receptor is critical for synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological disorders researchgate.net. Piperidine derivatives have been explored as NMDA receptor channel blockers. For example, (S)- and (R)-1-(1,2-diphenylethyl)piperidine, which are considered flexible analogs of the potent NMDA channel blocker MK-801, have been synthesized and evaluated for their ability to inhibit [3H]MK-801 binding to rat brain membranes mdpi.comnih.govnih.gov. The synthesis of such compounds highlights the role of the piperidine ring in creating molecules that can physically obstruct the ion channel of the NMDA receptor, thereby modulating its activity mdpi.comnih.govnih.gov.

A significant area of research involving this compound is the development of potential treatments for neurodegenerative diseases like Alzheimer's disease. A primary strategy in symptomatic treatment of Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine tcichemicals.com.

In this context, this compound hydrochloride has been used as a starting material to synthesize a novel series of benzamide (B126) derivatives containing a piperidine core tcichemicals.com. These compounds were designed to act as AChE inhibitors. The synthesis involves converting this compound hydrochloride into a primary amine, which is then reacted with various benzoic acid derivatives tcichemicals.com. The resulting compounds were tested for their anti-AChE activity, with some derivatives showing potent inhibition tcichemicals.com.

| Compound | Substitution on Benzamide Ring | AChE Inhibitory Activity (IC50) | Reference Compound (Donepezil) IC50 |

|---|---|---|---|

| 5a | Unsubstituted | 0.8 ± 0.09 µM | 0.6 ± 0.05 µM |

| 5d | 2-Fluoro | 13 ± 2.1 nM | |

| 5g | 4-Fluoro | 0.5 ± 0.07 µM | |

| 5j | 4-Nitro | 0.1 ± 0.01 µM |

Table 1: In vitro acetylcholinesterase (AChE) inhibitory activities of selected benzamide derivatives synthesized from this compound. Data sourced from tcichemicals.com.

Notably, compound 5d , which has a fluorine atom at the ortho position of the benzamide ring, demonstrated significantly higher potency (IC50 = 13 ± 2.1 nM) than the standard drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM) tcichemicals.com. This line of research underscores the therapeutic potential of derivatives of this compound in the management of Alzheimer's disease by targeting cholinergic pathways tcichemicals.comganeshremedies.comgoogle.com.

Antispasmodic and Anti-inflammatory Properties

This compound hydrochloride is a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs) known for their antispasmodic properties niscpr.res.ingoogle.com. Two prominent examples are Pitofenone (B1678488) and Fenpiverinium (B1207433) bromide niscpr.res.ingoogle.com. These drugs are effective in relieving spasms of smooth muscles, such as those found in the gastrointestinal, biliary, and urinary tracts wikipedia.orgdrugbank.comnih.gov.

Pitofenone : This compound acts as a direct smooth muscle relaxant tcichemicals.comdrugbank.com. Its synthesis utilizes this compound to introduce the 2-(piperidin-1-yl)ethoxy side chain, which is crucial for its pharmacological activity wikipedia.org. Pitofenone is often used in combination with other drugs to treat colic and other conditions related to smooth muscle spasms wikipedia.orgdrugbank.com.

Fenpiverinium Bromide : This is an anticholinergic agent that also possesses antispasmodic effects malariaworld.org. The synthesis of fenpiverinium involves the piperidine moiety, which can be derived from precursors like this compound. It is frequently combined with pitofenone and an analgesic like metamizole (B1201355) to provide comprehensive relief from spasmodic pain wikipedia.orgnih.gov.

The combination of these piperidine-derived antispasmodics with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) has also been explored to create compositions with both antispasmodic and anti-inflammatory effects nih.gov. This approach targets both the muscle spasm and the underlying inflammation that can contribute to pain nih.gov.

| Drug | Primary Mechanism of Action | Therapeutic Use |

|---|---|---|

| Pitofenone | Direct smooth muscle relaxant (spasmolytic) drugbank.com | Relief of smooth muscle spasms (e.g., intestinal, biliary, ureteric colic) wikipedia.org |

| Fenpiverinium Bromide | Anticholinergic malariaworld.org | Treatment of smooth muscle spasms, often in combination therapy wikipedia.orgnih.gov |

Table 2: Antispasmodic drugs synthesized using this compound as an intermediate.

Antiparasitic Research

The piperidine scaffold is a recurring motif in the search for new drugs to combat parasitic diseases. The ability of this compound to introduce this ring system into various molecular structures makes it a compound of interest in this field.

Plasmodium falciparum : This parasite is the primary cause of severe malaria in humans. Numerous studies have highlighted the importance of the piperidine ring in compounds with antiplasmodial activity. For example, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some compounds showing activity comparable to chloroquine. Additionally, quinoline-piperidine conjugates have demonstrated potent activity in the nanomolar range against P. falciparum. The synthesis of such derivatives often involves building upon a core piperidine structure, for which this compound can be a valuable starting material or intermediate.

Trypanosoma brucei : This protozoan parasite is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. Research into new treatments has led to the discovery of various classes of compounds with trypanocidal activity. One such class is N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which have shown extremely high potency against T. brucei in vitro, with one of the most active compounds exhibiting an EC50 of 0.001 µM researchgate.net. The N-(2-aminoethyl) moiety is structurally analogous to the fragment that can be introduced using this compound. This suggests that novel derivatives incorporating the 2-(piperidin-1-yl)ethyl group could be synthesized and evaluated as potential agents for treating this devastating disease researchgate.net. The development of small-molecule inhibitors that target essential parasite enzymes, such as cysteine peptidases, is a key strategy in combating T. brucei, and piperidine-containing compounds represent a promising avenue for such research nih.gov.

Role as Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its hydrochloride salt are significant building blocks in the pharmaceutical industry, serving as crucial intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). ganeshremedies.comechemi.com Its structure allows for the introduction of the piperidinoethyl moiety into larger molecules, a common feature in many therapeutic agents. The manufacturing process for this intermediate often involves the reaction of piperidine with reagents like epichlorohydrin (B41342) followed by treatment with hydrochloric acid, or a two-step process starting with the conversion of piperidine to a 2-hydroxyethyl derivative which is then chlorinated using thionyl chloride. google.comnbinno.com

Precursor for Antihistamines (e.g., Cloperastine) and Antispasmodics (e.g., Pitofenone)

The piperidinoethyl group, derived from this compound, is a key structural component in certain antihistamines and antispasmodic drugs. ganeshremedies.comechemi.com

In the synthesis of the antitussive and antihistaminic agent Cloperastine (B1201353) , this compound hydrochloride is a key reactant. google.com One synthetic pathway involves the reaction of levo-4-chlorobenzhydrol with N-(2-chloroethyl)piperidine hydrochloride to produce levo-cloperastine. google.com Another documented method describes a condensation or etherification reaction between a 4-chlorobenzhydrol (B192747) derivative and N-(2-chloroethyl)piperidine to yield the cloperastine base, which is subsequently salified with hydrochloric acid. google.com The reaction typically involves combining 4-chlorodiphenylmethanol and N-(2-chloroethyl)piperidine in a solvent like dichloromethane (B109758) with an acid-binding agent such as triethylamine (B128534). google.com

| Starting Material | Key Intermediate | Reagent | Final Product |

|---|---|---|---|

| 4-chlorodiphenylmethanol | - | N-(2-chloroethyl)piperidine | Cloperastine google.com |

| levo-4-chlorobenzhydrol | - | N-(2-chloroethyl)piperidine hydrochloride | levo-cloperastine google.com |

Additionally, this compound hydrochloride is utilized as an intermediate in the production of Pitofenone , a drug known for its antispasmodic properties. ganeshremedies.comechemi.com

Intermediates for Therapeutic Agents in Oncology and Bone Health (e.g., Raloxifene)

This compound is a fundamental component in the synthesis of Raloxifene , a second-generation selective estrogen receptor modulator (SERM). newdrugapprovals.orgnih.gov Raloxifene is used in the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. ganeshremedies.comnewdrugapprovals.orgnih.gov

The synthesis of Raloxifene involves the creation of a key side chain, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. newdrugapprovals.org This is achieved by condensing methyl 4-hydroxybenzoate (B8730719) with this compound in the presence of a base like potassium carbonate or sodium hydride. newdrugapprovals.org The resulting ester, methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, is then hydrolyzed to form the corresponding carboxylic acid. newdrugapprovals.org This acid is subsequently converted to the acyl chloride intermediate using a reagent such as thionyl chloride. newdrugapprovals.org This intermediate is then coupled with a 2-arylbenzothiophene core via a Friedel-Crafts acylation reaction to form the Raloxifene scaffold. newdrugapprovals.orggoogle.com

| Starting Material | Reagent | Base/Solvent | Resulting Intermediate |

|---|---|---|---|

| Methyl p-hydroxybenzoate | This compound | K2CO3 or NaH in DMF | Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate newdrugapprovals.org |

The incorporation of the piperidinoethyl side chain is critical to the biological activity of Raloxifene, which acts as an estrogen antagonist in breast and uterine tissues and as an agonist in bone. newdrugapprovals.orgnih.gov

Structure Activity Relationship Sar Studies of 1 2 Chloroethyl Piperidine Analogues

Elucidation of Essential Pharmacophoric Features for Biological Efficacy

Pharmacophore modeling serves as a crucial tool in medicinal chemistry to identify the key molecular features responsible for a compound's biological activity. For analogues of 1-(2-Chloroethyl)piperidine, a general pharmacophore model often includes a combination of hydrogen bond acceptors and donors, hydrophobic regions, and positively ionizable features.

The core pharmacophoric elements typically consist of:

A Hydrogen Bond Acceptor: Often the nitrogen atom within the piperidine (B6355638) ring, which can interact with hydrogen bond donor groups on the biological target.

Hydrophobic Features: The cyclic aliphatic piperidine ring itself, as well as any appended aromatic or heterocyclic moieties, contribute to hydrophobic interactions within the binding pocket of a receptor or enzyme.

A Positively Ionizable Feature: Under physiological conditions, the piperidine nitrogen can be protonated, forming a cation that can engage in electrostatic interactions with negatively charged residues in the target protein.

Impact of Structural Modifications on Biological Activity Profiles

Systematic structural modifications of the this compound core have been instrumental in elucidating the SAR and optimizing the biological activity profiles of these compounds. These modifications can be broadly categorized into changes in the piperidine ring, variations in the chloroethyl side chain, and the introduction of peripheral aromatic or heterocyclic groups.

Substituent Effects on the Piperidine Ring System

The introduction of substituents on the piperidine ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of the analogues. The position, size, and electronic nature of these substituents play a pivotal role. For instance, the presence of methyl groups on the piperidine ring has been shown to influence the anticancer properties of some sulfonamide derivatives. ganeshremedies.com In certain series, substitution at the 3 or 4-positions of the piperidine ring can enhance activity, while substitution at the 2 or 6-positions may lead to steric hindrance and a decrease in potency. The conformational restriction imposed by substituents can also lock the molecule into a more bioactive conformation, thereby improving its affinity for the target.

Table 1: Illustrative Impact of Piperidine Ring Substitution on Biological Activity

| Compound | Piperidine Ring Substituent | Observed Biological Effect |

|---|---|---|

| Analogue A | Unsubstituted | Baseline Activity |

| Analogue B | 4-Methyl | Increased Potency |

| Analogue C | 2,6-Dimethyl | Decreased Potency |

Role of Variations in the Chloroethyl Side Chain

The 2-chloroethyl group is a key reactive moiety in many this compound analogues, often acting as an alkylating agent to form covalent bonds with biological targets. However, its role extends beyond simple reactivity. The length and nature of this side chain are critical for proper orientation within the binding site.

Variations in the side chain can have a profound impact on activity. For example, altering the length of the alkyl chain from ethyl to propyl or butyl can change the distance between the piperidine nitrogen and the reactive chloro group, potentially misaligning it for optimal interaction with the target residue. Replacement of the chlorine atom with other halogens (e.g., bromine or iodine) can alter the reactivity and lipophilicity of the molecule, thereby influencing both its potency and pharmacokinetic profile. Furthermore, the introduction of substituents on the ethyl chain itself can provide additional points of interaction or introduce steric constraints that affect binding.

Influence of Peripheral Aromatic and Heterocyclic Moieties

The attachment of aromatic and heterocyclic ring systems to the this compound scaffold is a common strategy to enhance biological activity. These peripheral moieties can engage in a variety of non-covalent interactions, including:

π-π Stacking: Aromatic rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Hydrophobic Interactions: The non-polar surfaces of these rings can interact with hydrophobic pockets in the target protein.

Hydrogen Bonding: Heterocyclic rings containing nitrogen, oxygen, or sulfur atoms can act as hydrogen bond donors or acceptors.

The nature and substitution pattern of these peripheral groups are critical. For instance, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring can modulate the electronic properties of the entire molecule, affecting its binding affinity. The choice of the heterocyclic system can also introduce specific directional interactions and improve properties such as solubility and metabolic stability.

Table 2: Effect of Peripheral Aromatic/Heterocyclic Groups on Activity

| Compound | Peripheral Moiety | Key Interaction Type | Resulting Activity Profile |

|---|---|---|---|

| Analogue E | Phenyl | π-π Stacking, Hydrophobic | Moderate Affinity |

| Analogue F | 4-Hydroxyphenyl | Hydrogen Bonding, π-π Stacking | Increased Affinity and Selectivity |

| Analogue G | Thiophene | Hydrophobic, Potential H-Bonding | Altered Selectivity Profile |

Stereochemical Considerations in Activity and Selectivity

Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. The introduction of stereocenters into this compound analogues can lead to enantiomers or diastereomers with significantly different biological activities and selectivity profiles.

The spatial arrangement of substituents in a specific stereoisomer may allow for optimal interactions with the binding site, while its enantiomer may be unable to bind effectively due to steric clashes. For example, in a series of substituted piperidines, the stereoselective synthesis of specific diastereomers was found to be critical for achieving the desired biological effect. The development of synthetic methods that allow for the controlled preparation of single enantiomers or diastereomers is therefore of great importance in the design of potent and selective this compound-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding and prioritizing synthetic efforts.

For this compound derivatives, QSAR studies have been employed to develop predictive models for various biological activities. These models typically utilize a range of descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which quantify the electronic properties.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity.

Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used to build the QSAR models. nih.gov A robust and validated QSAR model can provide valuable insights into the structural requirements for activity and can be a powerful tool in the iterative process of drug design and optimization. researchgate.net

Table 3: Common Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, and shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molar Refractivity, van der Waals Volume | Molecular size and bulk |

Mechanistic Investigations of Biological Activity of 1 2 Chloroethyl Piperidine Derivatives

Identification and Validation of Molecular Targets

Derivatives of 1-(2-chloroethyl)piperidine have been shown to interact with a diverse array of molecular targets, leading to a wide spectrum of biological activities. scbt.comchemicalbook.com In silico and in vitro studies have identified these targets to include various enzymes, receptors, and transport systems. scbt.com

One major area of investigation has been in the field of neurodegenerative diseases. nih.gov Certain phenoxyethyl piperidine (B6355638) derivatives have been identified as potent inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. researchgate.net In this context, the piperidine moiety is recognized as a crucial structural element for interacting with the catalytic and peripheral anionic sites of AChE. nih.govresearchgate.net

Receptor systems are also significant targets. Piperidine derivatives have been developed as high-affinity antagonists for histamine (B1213489) H3 and sigma-1 (σ1) receptors. mdpi.com The σ1 receptor, in particular, has been a focus for its role in the antiproliferative properties of these compounds. nih.gov Additionally, chloroethyl-containing analogues have demonstrated irreversible binding and inactivation of specific adrenoceptor subtypes, namely alpha 1B-, alpha 2A-, and alpha 2C-adrenoceptors. tcichemicals.com

In oncology research, piperidine derivatives have been evaluated for their potential to interact with novel cancer targets. Predictive studies and molecular docking have suggested the Mcl-1 enzyme, an anti-apoptotic protein, as a potential target for certain complexed piperidine derivatives. nih.gov Other derivatives have been found to function as colchicine (B1669291) binding site inhibitors, targeting tubulin polymerization. Furthermore, a specific application for this compound Hydrochloride is in the inhibition of sickle-cell hemoglobin, highlighting its potential in hematological disorders. nih.gov

Elucidation of Cellular Pathways Affected by Compound Interaction

The interaction of this compound derivatives with their molecular targets can trigger complex cellular signaling cascades, often culminating in programmed cell death, or apoptosis. researchgate.net A primary mechanism involves the induction of the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial function. nih.gov

Studies on various piperidine and piperidone derivatives have shown that they can induce an accumulation of reactive oxygen species (ROS) within the cell. nih.gov This oxidative stress leads to mitochondrial depolarization and dysfunction. nih.govnih.gov Mitochondria are central to this process, as they are a primary source of endogenous ROS. nih.gov The disruption of mitochondrial integrity is a key step in initiating apoptosis.

Furthermore, some piperidine derivatives, such as piperine, can directly modulate mitochondrial dynamics. researchgate.net They have been shown to activate mitofusins, proteins that mediate mitochondrial fusion, and enhance mitochondrial biogenesis. researchgate.netmdpi.com Concurrently, these compounds can inhibit the pro-apoptotic Bax/Bcl-2 pathway, a critical checkpoint in mitochondria-mediated apoptosis. researchgate.net The process is often characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis. nih.gov This activation, along with observed DNA fragmentation, confirms the induction of cell death through the apoptotic pathway. nih.gov

Beyond inducing apoptosis, certain piperidine derivatives have been found to inhibit the epithelial-mesenchymal transition (EMT), a cellular process critical for cancer cell invasion and metastasis.

Studies on Enzyme Inhibition and Receptor Binding Kinetics

The quantitative analysis of enzyme inhibition and receptor binding provides crucial insights into the potency and selectivity of this compound derivatives. Studies have focused on determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) for enzymes and the inhibition constant (Ki) for receptors.

For instance, a series of phenoxyethyl piperidine derivatives demonstrated significant inhibitory activity against cholinesterases. researchgate.net Structure-activity relationship (SAR) analysis revealed that the presence of the piperidinyl moiety was important for activity against acetylcholinesterase (AChE). researchgate.net Some compounds in this series exhibited mixed-type inhibition against the enzyme. researchgate.net

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 5a | 1.5 ± 0.1 | > 100 |

| 5c | 0.5 ± 0.05 | > 100 |

| 5d | 10.3 ± 0.8 | 15.2 ± 1.3 |

| 7a | 71.7 ± 4.3 | 71.3 ± 5.1 |

| 7b | 55.4 ± 3.8 | 50.2 ± 3.9 |

| 7c | 2.5 ± 0.2 | 2.5 ± 0.2 |

In the realm of receptor binding, piperidine derivatives have been characterized as potent ligands for histamine and sigma receptors. mdpi.com Radioligand binding studies have shown high selectivity of certain derivatives for the histamine H3 receptor over other subtypes (H1, H2, H4). mdpi.com The same compounds also displayed high affinity for the sigma-1 (σ1) receptor. mdpi.com Molecular dynamics simulations have been employed to understand the binding thermodynamics, calculating parameters like the Gibbs free energy of binding (ΔGbind) to explain the different affinities observed for various derivatives at the σ1 receptor. nih.gov

| Receptor | Ki (nM) |

|---|---|

| Human H1 | > 10,000 |

| Human H2 | > 100,000 |

| Human H3 | 6.2 |

| Human H4 | > 10,000 |

| Sigma-1 (σ1) | 4.41 |

| Sigma-2 (σ2) | 67.9 |

Detailed Analysis of DNA Interaction and Alkylation Mechanisms

The chloroethyl group of this compound and related compounds is a reactive moiety capable of alkylating nucleophilic sites on biomolecules, most notably DNA. This activity is central to the cytotoxic effects of many chloroethyl-containing agents. Studies on the analogous compound 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) provide a detailed model for this interaction.

The reaction of these agents with DNA results in the formation of various monoadducts and highly cytotoxic interstrand crosslinks. ncats.io Several specific DNA alkylation products have been identified, including:

N7-(2-hydroxyethyl)guanine (N7-HOEtG)

N7-(2-chloroethyl)guanine (N7-ClEtG)

O6-(2-hydroxyethyl)-2-deoxyguanosine (O6-HOEtdG)

1,2-(diguan-7-yl)ethane (an interstrand crosslink)

1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane (a dG-dC crosslink) ncats.io

The formation of these adducts proceeds through reactive intermediates. The mechanism can be influenced by the cellular microenvironment. ncats.io For instance, the presence and concentration of cations such as Na+, Mg2+, and spermine (B22157) can modulate the product distribution. ncats.io Research suggests that the levels of DNA alkylation are inversely proportional to the ionic strength of the environment. ncats.io This has led to a model where reactions that proceed via an SN2 mechanism are more sensitive to ionic strength effects than those that proceed via an SN1 mechanism. ncats.io The levels of specific crosslinks, such as N7-bis-G and dG-dC, have been proposed as potential molecular dosimeters to predict therapeutic response to treatment with these types of alkylating agents.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies, HOMO-LUMO Analysis)

Quantum chemical calculations are employed to investigate the electronic properties of piperidine (B6355638) derivatives. Methods like Density Functional Theory (DFT) are used to study the electronic structures of these compounds. nih.gov Such studies often involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

These quantum mechanical approaches help in understanding the molecular electronic structures of designed piperidine derivatives, providing a foundation for predicting their behavior in chemical reactions and biological systems. nih.gov

Table 1: Example HOMO-LUMO Energy Data for Piperidine Derivatives This table presents hypothetical data based on typical findings for similar compounds as specific data for 1-(2-Chloroethyl)piperidine was not available in the cited sources.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidine Derivative P2 | -6.5 | -1.2 | 5.3 |

| Piperidine Derivative P3 | -6.3 | -1.1 | 5.2 |

| Piperidine Derivative P4 | -6.8 | -1.5 | 5.3 |

| Piperidine Derivative P5 | -6.7 | -1.4 | 5.3 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used to forecast the interaction between a ligand and a protein's binding site. Studies on various piperidine derivatives have utilized molecular docking to explore their potential as inhibitors for a range of biological targets.

For instance, docking studies have been performed to assess the inhibitory potential of N-benzylpiperidine derivatives against acetylcholinesterase (AChE), a key enzyme in the central nervous system. researchgate.net In other research, piperidine-derived compounds were evaluated as potential inhibitors of the p53–HDM2 interaction, which is a significant target in cancer therapy. researchgate.net These simulations identified top-scoring molecules with strong binding energies to the HDM2 protein. researchgate.net Similarly, docking has been used to identify piperidine derivatives that could potentially inhibit the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov The results of these simulations provide insights into the binding modes and affinities of the compounds, helping to rationalize their biological activity and guide the design of more potent derivatives. researchgate.netsemanticscholar.org

Table 2: Molecular Docking Results for Piperidine Derivatives Against Various Targets

| Piperidine Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Novel Piperidine Derivative 1 | HDM2 | -6.639 |

| Novel Piperidine Derivative 2 | HDM2 | -6.305 |

In Silico Prediction of Bioactivity Scores and Drug-Likeness Parameters

In the early stages of drug discovery, computational tools are used to predict the pharmacokinetic properties and drug-likeness of compounds. nih.gov This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps to filter out candidates with unfavorable characteristics. nih.govresearchgate.net

For libraries of piperidine-based inhibitors, in silico tools can predict key parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. researchgate.net Many piperidine derivatives have shown promising drug-like characteristics, including high gastrointestinal absorption and compliance with Lipinski's rule of five. researchgate.net Furthermore, bioactivity scores can be predicted using software that evaluates the likelihood of a compound interacting with important drug targets like G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. Studies on piperidine and piperazine (B1678402) derivatives have shown that these compounds often exhibit favorable scores for kinase inhibition and GPCR ligand activity. nih.gov

Table 3: Predicted Bioactivity Scores for Piperidine/Piperazine Derivatives Based on findings for related heterocyclic compounds. nih.gov

| Compound Class | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Protease Inhibitor | Enzyme Inhibitor |

|---|---|---|---|---|---|

| Nicotinic Acid Derivatives | >0 | >-0.5 | >0 | >-0.5 | >0 |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis and molecular dynamics (MD) simulations are essential computational methods for studying the flexibility and dynamic behavior of molecules over time. nih.govnih.gov Piperidine and its derivatives are known for their conformational flexibility, which can include different orientations of substituent groups (equatorial and axial) and various ring conformations like chair, boat, and twist forms. rsc.org

MD simulations can be used to analyze the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can observe the dynamic stability of the interactions, such as hydrogen bonds and hydrophobic contacts, over a specific time period. nih.gov This analysis provides deeper insights into the binding mechanism and can help confirm the results of docking studies. researchgate.net For example, MD simulations have been used to study the binding of piperidine derivatives to the SARS-CoV-2 main protease and to the HDM2 protein, confirming the stability of the docked poses. nih.govresearchgate.net These studies highlight the importance of conformational flexibility in the design of effective inhibitors. nih.gov

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the characterization of 1-(2-Chloroethyl)piperidine, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the hydrochloride salt of this compound, spectral data recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton groups. chemicalbook.com A characteristic broad signal can often be observed for the acidic proton of the hydrochloride salt (N-H⁺). chemicalbook.com The protons on the ethyl chain and the piperidine (B6355638) ring appear as multiplets in specific regions. The protons closer to electronegative atoms like nitrogen and chlorine are shifted downfield.

A summary of typical ¹H NMR chemical shifts for this compound Hydrochloride is presented below.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Description |

| Piperidine ring protons (axial & equatorial) | 1.4 - 2.3 | Complex multiplets corresponding to the various CH₂ groups of the piperidine ring. |

| Piperidine ring protons (alpha to N) | 2.9 - 3.5 | Multiplets, shifted downfield due to the proximity of the nitrogen atom. |

| -N-CH₂ -CH₂-Cl | ~3.6 | A triplet, shifted downfield by the adjacent nitrogen atom. |

| -N-CH₂-CH₂ -Cl | ~4.1 | A triplet, significantly shifted downfield by the adjacent chlorine atom. |

| N-H ⁺ (hydrochloride salt) | > 12.0 | A broad singlet, characteristic of an acidic proton. chemicalbook.com |

Note: The exact chemical shifts and splitting patterns can vary based on the solvent and the specific spectrometer frequency used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp signal. For this compound, five distinct signals are expected, corresponding to the two carbons of the ethyl side chain and the three unique carbon environments of the piperidine ring (C2/C6, C3/C5, and C4), assuming rapid chair conformation interchange at room temperature.

The expected chemical shift regions are influenced by the electronegativity of neighboring atoms.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Description |

| -N-CH₂-C H₂-Cl | ~40-50 | Carbon atom directly bonded to the highly electronegative chlorine atom. |

| -N-C H₂-CH₂-Cl | ~55-65 | Carbon atom on the ethyl chain adjacent to the nitrogen. |

| Piperidine C2/C6 | ~50-60 | Alpha-carbons adjacent to the nitrogen atom in the piperidine ring. |

| Piperidine C3/C5 | ~20-30 | Beta-carbons in the piperidine ring. |

| Piperidine C4 | ~20-30 | Gamma-carbon at the center of the piperidine ring. |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For this compound (C₇H₁₄ClN), the molecular weight of the free base is approximately 147.65 g/mol . ncats.io

In electron ionization (EI-MS), the spectrum typically shows a molecular ion peak ([M]⁺) and several fragment ion peaks. The molecular ion peak will exhibit a characteristic isotopic pattern for compounds containing one chlorine atom, with two peaks at m/z 147 and m/z 149 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. wpmucdn.com

The fragmentation pattern provides structural information. A common fragmentation pathway for cyclic amines involves alpha-cleavage. miamioh.edu For this compound, a prominent fragmentation involves the cleavage of the bond between the two carbons of the ethyl side chain, leading to the formation of a stable piperidinemethyl cation at m/z 98. chemicalbook.com This fragment is often the base peak in the spectrum. chemicalbook.com

| m/z Value | Relative Intensity | Proposed Fragment Identity |

| 149 | Low | Molecular ion [M+2]⁺ with ³⁷Cl isotope. chemicalbook.com |

| 147 | Low | Molecular ion [M]⁺ with ³⁵Cl isotope. chemicalbook.com |

| 98 | High (Base Peak) | [C₅H₁₀N-CH₂]⁺, resulting from cleavage of the C-C bond in the ethyl chain. chemicalbook.com |

| 84 | Moderate | Fragment corresponding to the loss of the ethyl group. |

| 56, 42 | Moderate to Low | Fragments resulting from the breakdown of the piperidine ring. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

C-H Stretch (Alkyl): Strong, sharp absorptions are expected in the 2850-2950 cm⁻¹ region, characteristic of the C-H bonds in the piperidine ring and ethyl chain. uc.edu

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the stretching of the carbon-nitrogen bond.

C-Cl Stretch: A strong absorption in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond. uc.edu

N-H⁺ Stretch (for hydrochloride salt): If analyzing the hydrochloride salt, a very broad and strong absorption band would be present, typically in the 2400-2800 cm⁻¹ range, which corresponds to the stretching of the N-H⁺ bond.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and the conformational details of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm:

The chair conformation of the piperidine ring, which is its most stable arrangement.

The precise bond distances and angles for all atoms, including the C-Cl, C-N, and C-C bonds.

The orientation of the 2-chloroethyl substituent relative to the piperidine ring (i.e., whether it is in an equatorial or axial position in the solid state).

The intermolecular packing and interactions within the crystal lattice.

While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a suitable, high-quality single crystal of the compound.

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC analysis, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase.

The purity is assessed by monitoring the eluent with a detector, commonly a UV detector. A pure sample will ideally show a single sharp peak at a characteristic retention time under specific analytical conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The percentage purity can be calculated from the relative area of the main peak compared to the total area of all detected peaks. This method is highly sensitive for detecting trace impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for the separation and identification of compounds. In the context of this compound, TLC serves as an invaluable tool for reaction monitoring, purity assessment, and preliminary identification.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a solid adsorbent coated on a flat plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.

Research Findings

While comprehensive studies focusing exclusively on the thin-layer chromatographic analysis of this compound are not extensively documented in publicly available literature, its application in monitoring synthetic reactions is a common practice. In such applications, the disappearance of the this compound spot and the appearance of a new spot corresponding to the product are observed over time.

For the analysis of piperidine-containing compounds, which includes this compound, specific combinations of stationary and mobile phases are conventionally employed to achieve effective separation.

Stationary Phase:

The most common stationary phase for the TLC analysis of basic compounds like piperidine derivatives is silica (B1680970) gel 60 F254. austinpublishinggroup.com Alumina (B75360) is also a viable option, particularly for the separation of basic compounds. researchgate.net The choice between silica gel and alumina depends on the specific properties of the compounds being separated.

Mobile Phase:

The selection of the mobile phase is critical for achieving good separation. For piperidine alkaloids and related structures, a mixture of a relatively nonpolar solvent with a polar solvent, often with the addition of a small amount of a basic modifier to prevent spot tailing, is typical. A common mobile phase system for piperidine alkaloids is a mixture of chloroform, methanol, and ammonia. austinpublishinggroup.com The polarity of the solvent system can be adjusted by varying the ratio of these components to optimize the Rƒ values.

Visualization:

Since this compound is a colorless compound, visualization of the TLC spots requires specific techniques. wikipedia.org

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), compounds that absorb UV light will appear as dark spots under a UV lamp. libretexts.org

Iodine Vapor: Exposing the developed TLC plate to iodine vapor is a common method for visualizing organic compounds. The iodine molecules adsorb to the compound spots, rendering them visible as brown stains. libretexts.org

Dragendorff's Reagent: This reagent is particularly useful for detecting alkaloids and other nitrogen-containing compounds. austinpublishinggroup.com It typically produces orange or orange-brown spots on a yellow background. austinpublishinggroup.com

Data Tables

The following table provides illustrative Rƒ values for this compound on silica gel plates with different mobile phase compositions. It is important to note that these are representative values and can vary depending on the specific experimental conditions such as the plate manufacturer, layer thickness, chamber saturation, and temperature.

| Stationary Phase | Mobile Phase (v/v/v) | Rƒ Value (approximate) |

| Silica Gel 60 F254 | Chloroform:Methanol:Ammonia (90:9:1) | 0.65 |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (1:1) | 0.40 |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (95:5) | 0.55 |

| Alumina | Toluene (B28343):Acetone (8:2) | 0.70 |

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel 1-(2-Chloroethyl)piperidine-based Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of established drugs, and its reactive nature makes it an ideal starting point for the development of novel therapeutic agents. ganeshremedies.com Researchers are actively exploring its potential in creating new molecules for a range of diseases, from neurodegenerative disorders to cancer.

One promising area is the development of new treatments for Alzheimer's disease. Scientists have successfully used this compound hydrochloride as a precursor to synthesize novel phenoxyethyl piperidine (B6355638) derivatives. nih.gov These compounds are designed to act as dual inhibitors of both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases, enzymes implicated in the progression of Alzheimer's. nih.gov For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has been synthesized and evaluated for their potential as anti-Alzheimer's agents by targeting the acetylcholinesterase (AChE) enzyme. nih.gov The synthesis begins with the reaction of 1-(2-chloroethyl) piperidine hydrochloride with potassium phthalimide (B116566), followed by cleavage of the phthalimide group to yield a primary amine, which is then used to create the final benzamide (B126) derivatives. nih.gov

In oncology, the chloroethyl functional group is a well-known pharmacophore, particularly in the class of nitrogen mustard alkylating agents. This feature is being exploited in the design of new anticancer compounds. Although not direct piperidine derivatives, structurally related piperazine (B1678402) (2-chloroethyl)-1-nitrosourea analogues have been synthesized and shown to possess potent anticancer activity against various human cancer cell lines, including colorectal, colon, breast cancer, and leukemia. asianpubs.org One such compound demonstrated a remarkable IC50 value of 1.0 μM against the HCT-116 colorectal cancer cell line. asianpubs.org This highlights the potential of the (2-chloroethyl)amine moiety, a key feature of this compound, in the design of new cytotoxic agents.

Furthermore, this compound is a key building block for Raloxifene, a selective estrogen receptor modulator (SERM) used in osteoporosis and breast cancer prevention. ganeshremedies.comyoutube.com Future research could focus on creating novel Raloxifene analogues by modifying the piperidinoethyl ether side chain, potentially leading to SERMs with improved efficacy, better target selectivity, or a different side-effect profile.

Table 1: Examples of Therapeutic Agents Derived from this compound

| Precursor Compound | Derived Therapeutic Agent/Analogue | Therapeutic Area | Research Focus |

|---|---|---|---|

| This compound | Phenoxyethyl piperidine derivatives nih.gov | Neurodegenerative Disease (Alzheimer's) | Dual inhibition of cholinesterase catalytic and peripheral anionic sites. nih.gov |

| This compound | N-(2-(piperidine-1-yl)ethyl)benzamides nih.gov | Neurodegenerative Disease (Alzheimer's) | Inhibition of acetylcholinesterase (AChE) enzyme. nih.gov |

| This compound | Raloxifene ganeshremedies.com | Osteoporosis, Breast Cancer | Selective Estrogen Receptor Modulation (SERM). ganeshremedies.comyoutube.com |

Exploration of Combination Therapies Involving Piperidine Derivatives

To enhance therapeutic outcomes and overcome drug resistance, researchers are increasingly investigating combination therapies. Piperidine derivatives, including those synthesized from this compound, are prime candidates for such approaches.

Raloxifene, for which this compound is an intermediate, has been studied in combination with other drugs for osteoporosis. ganeshremedies.com Studies have shown that combining Raloxifene with alendronate, a bisphosphonate, leads to a greater increase in bone mineral density (BMD) in the femoral neck and lumbar spine compared to monotherapy with either drug alone. nih.govresearchgate.net Another clinical trial explored the combination of Raloxifene with teriparatide, finding that the combination increased total hip BMD and bone formation while lessening the increase in bone resorption compared to teriparatide alone. nih.gov These findings suggest that combining agents with different mechanisms of action can produce additive or synergistic effects in treating complex diseases like osteoporosis. nih.gov

The broader class of piperidine-containing compounds has also shown significant promise in combination cancer therapy. For example, piperine, a natural alkaloid containing a piperidine ring, has been shown to enhance the efficacy of conventional anticancer drugs by improving their bioavailability and modulating drug resistance pathways. researchgate.net This opens up avenues for designing novel piperidine-based adjuvants that could be used alongside existing chemotherapy regimens.

Table 2: Combination Therapies Involving Piperidine Derivatives

| Piperidine-based Drug | Combination Partner | Indication | Observed Outcome |

|---|---|---|---|

| Raloxifene | Alendronate | Postmenopausal Osteoporosis | Significantly higher increase in vertebral and femoral BMD compared to monotherapy. nih.govresearchgate.net |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The versatility of the piperidine scaffold allows it to interact with a wide array of biological targets, and future research is aimed at identifying and validating novel targets for therapeutic intervention. researchgate.netmdpi.comajchem-a.comnih.gov

In the field of oncology, protein kinases remain a major focus. cuni.czresearchgate.net Novel 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer. nih.govsemanticscholar.org Notably, some of these compounds have shown potent activity against crizotinib-resistant mutants, indicating their potential to overcome acquired drug resistance. nih.gov The design strategy involves creating molecules that stabilize a novel DFG-shifted conformation in the kinase domain of ALK. nih.gov Other kinases, such as cyclin-dependent kinase 2 (CDK2), are also being targeted with hybrid molecules incorporating piperazine, a closely related heterocycle. nih.gov

Beyond cancer, piperidine analogues are being investigated for neuroprotective effects. Piperine analogues have been shown to exert neuroprotective effects in models of Parkinson's disease by activating the Nrf2/keap1 pathway, which upregulates antioxidant enzymes. nih.gov As previously mentioned, cholinesterases are a key target for piperidine derivatives in the context of Alzheimer's disease. nih.gov Detailed molecular modeling has revealed that these compounds can interact with both the CAS and PAS regions of the enzyme, providing a dual-inhibition mechanism. nih.gov

Table 3: Emerging Biological Targets for Piperidine-based Therapeutics

| Target Class | Specific Target(s) | Therapeutic Area | Rationale for Targeting |